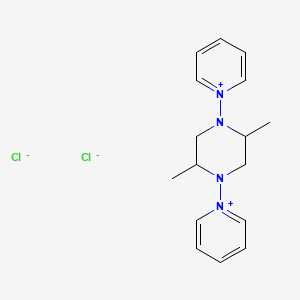
1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride is a compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium groups connected through a dimethylpiperazine linker
准备方法
The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of 2,5-dimethylpiperazine with pyridine derivatives under specific conditions. One common method involves the use of pyridine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
化学反应分析
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Complexation: The compound can form complexes with metal ions, which can be used in coordination chemistry.
Common reagents and conditions for these reactions include solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. The dimethylpiperazine linker provides flexibility and enhances the binding affinity of the compound to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
相似化合物的比较
Similar compounds to 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride include:
1,1’-(2,3,5,6-Tetramethylbenzene-1,4-diyl)bis(pyridin-1-ium) dichloride: This compound has a similar structure but with a tetramethylbenzene linker.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-(tetradecyloxy)pyridin-1-ium) bromide: This compound has a hydroxypropane linker and is used in surfactant chemistry.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): This compound has a pyrazine linker and is used in crystallography studies.
The uniqueness of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride lies in its specific linker and the resulting properties, such as enhanced binding affinity and flexibility, which make it suitable for a wide range of applications.
属性
CAS 编号 |
63629-92-5 |
|---|---|
分子式 |
C16H22Cl2N4 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
2,5-dimethyl-1,4-di(pyridin-1-ium-1-yl)piperazine;dichloride |
InChI |
InChI=1S/C16H22N4.2ClH/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17;;/h3-12,15-16H,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
RTHNHYSSBBVZCY-UHFFFAOYSA-L |
规范 SMILES |
CC1CN(C(CN1[N+]2=CC=CC=C2)C)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



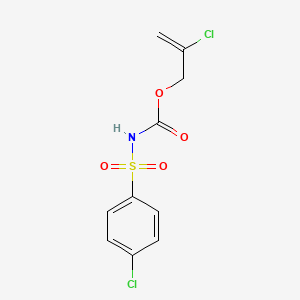
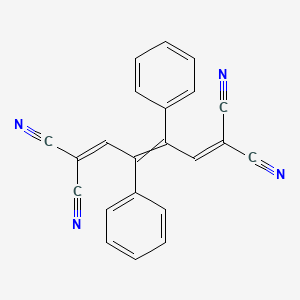

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
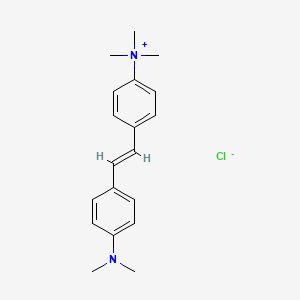
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

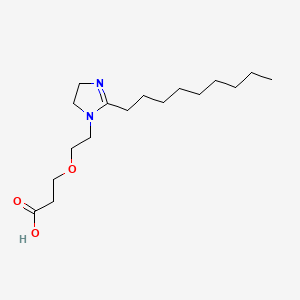

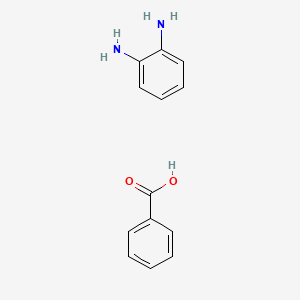
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
